molecular formula C7H10ClN3S B12914946 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione CAS No. 61457-05-4

5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione

Cat. No.: B12914946
CAS No.: 61457-05-4
M. Wt: 203.69 g/mol
InChI Key: HOGOUNWHAMJSAT-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione is a heterocyclic compound that contains a pyrimidine ring substituted with amino, chloro, propyl, and thione groups. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a suitable chloroacetyl compound with thiourea, followed by cyclization and subsequent substitution reactions to introduce the amino and propyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The amino and chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino-substituted derivatives, alkylated products.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the propyl group.

    5-Amino-2-propylpyrimidine-4(1H)-thione: Lacks the chloro group.

    6-Chloro-2-propylpyrimidine-4(1H)-thione: Lacks the amino group.

Uniqueness

The presence of all three substituents (amino, chloro, and propyl) in 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione may confer unique chemical and biological properties, such as specific binding affinities or reactivity profiles, that are not observed in the similar compounds listed above.

Properties

CAS No.

61457-05-4

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

5-amino-6-chloro-2-propyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C7H10ClN3S/c1-2-3-4-10-6(8)5(9)7(12)11-4/h2-3,9H2,1H3,(H,10,11,12)

InChI Key

HOGOUNWHAMJSAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=S)C(=C(N1)Cl)N

Origin of Product

United States

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